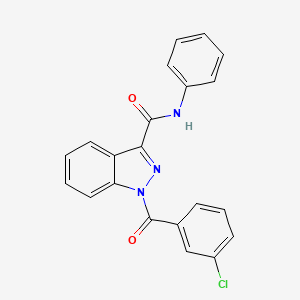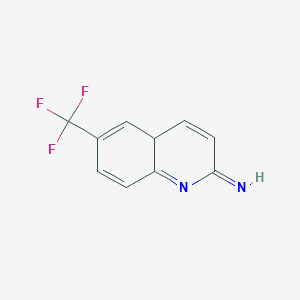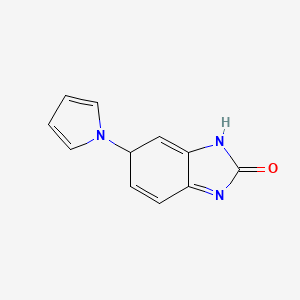
5,8-dimethoxy-4aH-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dimethoxy-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-4aH-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethoxyanthranilic acid with acetic anhydride, followed by cyclization under acidic conditions . Another approach includes the use of 4,5-dimethoxy-2-nitrobenzaldehyde, which undergoes reduction and subsequent cyclization to form the desired quinolinone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
化学反应分析
Types of Reactions
5,8-Dimethoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen functionalities.
Reduction: Hydroquinoline derivatives.
Substitution: Halogenated quinolinones with varied functional groups.
科学研究应用
5,8-Dimethoxy-4aH-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,8-dimethoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant in cancer research.
相似化合物的比较
Similar Compounds
4-Hydroxyquinolin-2-one: Known for its antimicrobial properties.
6,7-Dimethoxyquinolin-2-one: Studied for its potential as an anti-inflammatory agent.
8-Methoxyquinolin-2-one: Investigated for its role in treating neurodegenerative diseases.
Uniqueness
5,8-Dimethoxy-4aH-quinolin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 5 and 8 enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
5,8-dimethoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h3-7H,1-2H3 |
InChI 键 |
IXZBQLAWTJTCEG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=NC(=O)C=CC12)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)








![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)




